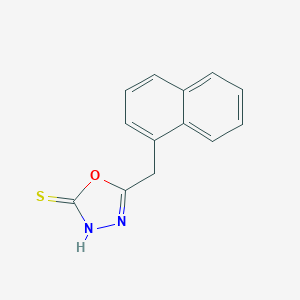
N-allyl-3-chloro-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-3-chloro-1-benzothiophene-2-carboxamide: is a chemical compound with the molecular formula C12H10ClNOS and a molecular weight of 251.74 g/mol . This compound is part of the benzothiophene family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-allyl-3-chloro-1-benzothiophene-2-carboxamide typically involves the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the cyclization of 2-mercaptobenzoic acid derivatives.
Chlorination: The benzothiophene core is then chlorinated at the 3-position using reagents such as thionyl chloride or phosphorus pentachloride.
Amidation: The chlorinated benzothiophene is reacted with allylamine to form the carboxamide group at the 2-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-allyl-3-chloro-1-benzothiophene-2-carboxamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.
Substitution: Amines, thiols, and polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted benzothiophene derivatives.
Scientific Research Applications
Chemistry: N-allyl-3-chloro-1-benzothiophene-2-carboxamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-allyl-3-chloro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 3-chloro-1-benzothiophene-2-carboxamide
- N-methyl-3-chloro-1-benzothiophene-2-carboxamide
- N-phenyl-3-chloro-1-benzothiophene-2-carboxamide
Uniqueness: N-allyl-3-chloro-1-benzothiophene-2-carboxamide is unique due to the presence of the allyl group, which can impart distinct chemical reactivity and biological activity compared to its analogs. This structural feature may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications.
Properties
IUPAC Name |
3-chloro-N-prop-2-enyl-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNOS/c1-2-7-14-12(15)11-10(13)8-5-3-4-6-9(8)16-11/h2-6H,1,7H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUVNKPXCUQOHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=C(C2=CC=CC=C2S1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)ethyl]-4-methylpiperazine](/img/structure/B374048.png)
![1-methyl-1'-ethylspiro(1-azoniabicyclo[2.2.2]octane-3,3'-pyrrolidine)-2',5'-dione](/img/structure/B374052.png)
![2-[(2,5-dichlorophenyl)sulfanyl]-N,N-dimethylbenzamide](/img/structure/B374053.png)
![2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one](/img/structure/B374056.png)
![6,13,21,28-tetrafluoro-17-oxa-9,25-dithiaheptacyclo[16.13.0.02,16.03,8.010,15.019,24.026,31]hentriaconta-1(18),2(16),3(8),4,6,10(15),11,13,19(24),20,22,26(31),27,29-tetradecaene](/img/structure/B374057.png)
![(9E)-2-chloro-9-[4-(dimethylamino)butylidene]thioxanthen-4-ol](/img/structure/B374058.png)
![2-[(3,4-Dichlorophenyl)sulfanyl]-5-fluorobenzoyl chloride](/img/structure/B374059.png)
![5-Fluoro-2-{[4-(methylsulfanyl)phenyl]sulfanyl}benzoyl chloride](/img/structure/B374060.png)
![5-chloro-2-[(2,5-dichlorophenyl)sulfanyl]-N,N-dimethylbenzamide](/img/structure/B374061.png)

![2,10-Dichloro-8-methoxy-10,11-dihydrodibenzo[b,f]thiepine](/img/structure/B374068.png)

